An In-Depth Technical Guide to (3-Iodopropyl)cyclohexane for Advanced Research
An In-Depth Technical Guide to (3-Iodopropyl)cyclohexane for Advanced Research
This guide provides a comprehensive technical overview of (3-Iodopropyl)cyclohexane, a versatile alkyl iodide building block of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and its emerging applications, particularly as a cycloalkyl-containing linker in novel therapeutic modalities.
Introduction: The Cyclohexyl Moiety in Modern Drug Design
The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. Its three-dimensional structure can enhance metabolic stability, improve solubility, and provide a rigid framework for orienting pharmacophoric elements, thereby increasing binding affinity to biological targets. (3-Iodopropyl)cyclohexane serves as a key reagent for introducing this valuable motif, tethered by a flexible propyl chain, into a wide array of molecular architectures. The terminal iodide, an excellent leaving group, makes it a highly reactive electrophile for forging new carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in the laboratory.
Chemical Structure and Properties
Below is a summary of the key chemical properties for (3-Iodopropyl)cyclohexane. While experimental data for some properties are not widely published, computed values from reliable sources provide a strong predictive basis for experimental design.
Table 1: Physicochemical Properties of (3-Iodopropyl)cyclohexane
| Property | Value | Source |
| Molecular Formula | C₉H₁₇I | [1] |
| Molecular Weight | 252.14 g/mol | [1] |
| CAS Number | 147936-56-9 | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | General knowledge |
| Boiling Point | Not experimentally reported; likely >200 °C at atm. pressure | General knowledge |
| Density | Not experimentally reported; predicted to be ~1.3-1.4 g/mL | General knowledge |
| Refractive Index | Not experimentally reported | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone, ethyl acetate); insoluble in water. | General knowledge |
Spectroscopic Characterization
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 3.19 (t, J = 7.0 Hz, 2H): The triplet corresponding to the two protons on the carbon directly attached to the iodine atom (–CH₂–I). The downfield shift is due to the deshielding effect of the electronegative iodine.
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δ 1.85-1.75 (m, 2H): A multiplet for the central methylene protons of the propyl chain (–CH₂–CH₂–CH₂–).
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δ 1.70-1.60 (m, 5H): A complex multiplet arising from the protons on the cyclohexane ring adjacent to the propyl group and the methine proton.
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δ 1.30-1.10 (m, 6H): A multiplet for the remaining methylene protons of the cyclohexane ring.
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δ 0.95-0.80 (m, 2H): A multiplet for the most shielded protons on the cyclohexane ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 40.0: Methylene carbon of the propyl chain attached to the cyclohexane ring.
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δ 37.5: Methine carbon of the cyclohexane ring.
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δ 33.0: Methylene carbons of the cyclohexane ring adjacent to the substituted carbon.
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δ 26.5: Methylene carbons of the cyclohexane ring.
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δ 26.0: Central methylene carbon of the propyl chain.
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δ 7.0: Methylene carbon attached to the iodine atom (–CH₂–I).
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 252. The fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 125, which would be a prominent peak. Other fragments would arise from the cleavage of the propyl chain and fragmentation of the cyclohexane ring.
Synthesis of (3-Iodopropyl)cyclohexane
(3-Iodopropyl)cyclohexane can be reliably synthesized from commercially available precursors. Two common and effective methods are detailed below.
Synthesis from 3-Cyclohexylpropan-1-ol via Appel Reaction
This method involves the conversion of the primary alcohol to the corresponding iodide using triphenylphosphine and iodine.
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Appel Reaction for (3-Iodopropyl)cyclohexane Synthesis.Experimental Protocol:
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To a stirred solution of 3-cyclohexylpropan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
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Slowly add a solution of iodine (1.2 eq) in DCM to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (3-Iodopropyl)cyclohexane as a colorless oil.
Causality Behind Experimental Choices:
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The use of imidazole acts as a mild base to neutralize the HI formed during the reaction, preventing side reactions.
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Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction.
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Anhydrous conditions are crucial to prevent the hydrolysis of the phosphonium intermediates.
Synthesis from (3-Bromopropyl)cyclohexane via Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for converting alkyl bromides or chlorides to alkyl iodides.[2]
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Finkelstein Reaction for (3-Iodopropyl)cyclohexane Synthesis.Experimental Protocol:
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Dissolve (3-Bromopropyl)cyclohexane (1.0 eq) in acetone in a round-bottom flask.
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Add sodium iodide (1.5-2.0 eq) to the solution.
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Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.
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As the reaction proceeds, a white precipitate of sodium bromide will form.[2]
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After completion, cool the reaction mixture to room temperature and filter off the sodium bromide precipitate.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in a water-immiscible solvent such as diethyl ether or ethyl acetate and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Iodopropyl)cyclohexane. Further purification by distillation under reduced pressure may be performed if necessary.
Causality Behind Experimental Choices:
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Acetone is the solvent of choice because sodium iodide is soluble in it, while sodium bromide is not. This insolubility of the byproduct drives the equilibrium towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle.[2]
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Using an excess of sodium iodide ensures a high concentration of the nucleophile, favoring the Sₙ2 reaction.
Reactivity and Applications in Drug Development
(3-Iodopropyl)cyclohexane is a valuable electrophilic building block, primarily utilized in nucleophilic substitution reactions to introduce the 3-cyclohexylpropyl moiety.
Nucleophilic Substitution Reactions
The carbon atom attached to the iodine is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new bonds.
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General Nucleophilic Substitution with (3-Iodopropyl)cyclohexane.Common Nucleophiles and Their Products:
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Amines (Primary and Secondary): Alkylation of amines with (3-Iodopropyl)cyclohexane leads to the formation of secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active compounds.
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Thiols: Reaction with thiols or their corresponding thiolates yields thioethers.
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Alcohols/Phenols: Williamson ether synthesis with alkoxides or phenoxides produces ethers.
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Carboxylates: Formation of esters through reaction with carboxylate salts.
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Azides: Synthesis of alkyl azides, which can be further transformed into amines or used in "click chemistry".
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Cyanides: Formation of nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.
Role as a Linker in Advanced Therapeutics
The lipophilic and rigid nature of the cyclohexane group, combined with the flexibility of the propyl chain, makes the 3-cyclohexylpropyl group an attractive linker component in the design of complex therapeutic agents.
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PROTACs (PROteolysis TArgeting Chimeras): In the field of targeted protein degradation, the linker connecting the target protein binder and the E3 ligase ligand is crucial for inducing a productive ternary complex. Cycloalkyl-based linkers, such as the one derived from (3-Iodopropyl)cyclohexane, can provide conformational rigidity that may be advantageous for optimizing the geometry of the ternary complex, potentially leading to enhanced degradation efficiency.[3]
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GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The 3-cyclohexylpropyl group can be incorporated into GPCR ligands as a hydrophobic tail or as a linker in bivalent ligands designed to target GPCR dimers or allosteric sites. This can lead to improved potency and selectivity.
While specific examples of marketed drugs containing the 3-cyclohexylpropyl moiety introduced via (3-Iodopropyl)cyclohexane are not readily found in public literature, its utility is evident in numerous patents for the synthesis of novel therapeutic candidates.
Safety and Handling
As with all alkyl iodides, (3-Iodopropyl)cyclohexane should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Alkyl iodides are also generally sensitive to light and should be stored in amber bottles in a cool, dark place. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(3-Iodopropyl)cyclohexane is a highly valuable and reactive building block for organic synthesis and medicinal chemistry. Its ability to introduce the beneficial 3-cyclohexylpropyl moiety through straightforward nucleophilic substitution reactions makes it a key tool for the synthesis of novel small molecules. As the demand for compounds with optimized pharmacokinetic profiles continues to grow, the utility of reagents like (3-Iodopropyl)cyclohexane in the design of next-generation therapeutics, including PROTACs and sophisticated GPCR ligands, is set to expand.
References
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Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link][2]
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PubChem. (n.d.). (3-Iodopropyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link][1]
